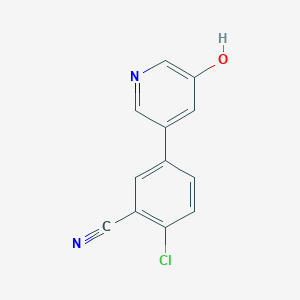
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%
Overview
Description
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, also known as EMHP, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of about 206.25 g/mol and a melting point of about 136-138 °C. EMHP is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in catalysis, and as a reagent in biochemistry. This compound has a number of advantages over other compounds, including its low toxicity, high solubility, and low cost.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine involves the reaction of 4-ethoxy-2-methylphenol with 2-chloropyridine in the presence of a base to form the intermediate 5-(4-ethoxy-2-methylphenyl)-2-chloropyridine. This intermediate is then treated with a reducing agent to yield the final product, 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine.
Starting Materials
4-ethoxy-2-methylphenol, 2-chloropyridine, base, reducing agent
Reaction
Step 1: 4-ethoxy-2-methylphenol is reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at elevated temperature to form the intermediate 5-(4-ethoxy-2-methylphenyl)-2-chloropyridine., Step 2: The intermediate 5-(4-ethoxy-2-methylphenyl)-2-chloropyridine is then treated with a reducing agent, such as sodium borohydride, in an aprotic solvent, such as tetrahydrofuran, at room temperature to yield the final product, 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in catalysis, and as a reagent in biochemistry. It can be used as a ligand for metal complexes, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of pharmaceuticals. It can also be used as a fluorescent probe for the detection of proteins and other biomolecules.
Mechanism Of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is related to its ability to form chelates with metal ions. This property is utilized in a variety of applications, including as a ligand for metal complexes, as a reagent for the synthesis of heterocyclic compounds, and as a fluorescent probe for the detection of proteins and other biomolecules. 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% can also be used as a catalyst in catalysis, as it can facilitate the formation of new bonds between molecules.
Biochemical And Physiological Effects
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% can interact with enzymes, receptors, and other biomolecules, and can modulate their activity. It has also been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and other microorganisms. In addition, 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has been shown to have an anti-inflammatory effect in animal models, and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is a low-cost, low-toxicity compound that is highly soluble in water, making it easy to work with. In addition, it has a high affinity for metal ions, making it useful as a ligand for metal complexes and as a catalyst in catalysis. However, 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% is also limited in its applications, as it is not very stable and can decompose in the presence of heat or light.
Future Directions
The potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% are still being explored. Future research could focus on the development of new synthetic routes and applications for 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, as well as on the further study of its biochemical and physiological effects. Additionally, further studies could be conducted to explore the potential therapeutic applications of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%, such as its use as an anti-inflammatory agent or as a drug target. Finally, further research could be conducted to explore the potential of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% as a fluorescent probe for the detection of proteins and other biomolecules.
properties
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-12-5-6-13(10(2)8-12)11-4-7-14(16)15-9-11/h4-9H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDZEWFUZOETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682933 | |
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111115-33-3 | |
| Record name | 5-(4-Ethoxy-2-methylphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111115-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)
![2-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367446.png)


![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)






